

# Application Notes and Protocols for Utilizing Valspodar in ABCB1 Overexpressing Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp).[1][2][3][4] ABCB1 functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[4] **Valspodar** (also known as PSC 833) is a potent, non-immunosuppressive cyclosporin D analog that acts as a second-generation inhibitor of ABCB1.[5] By directly binding to P-glycoprotein, **Valspodar** competitively inhibits the efflux of cytotoxic drugs, thus restoring their intracellular concentration and resensitizing resistant cancer cells to chemotherapy.[5][6]

These application notes provide a comprehensive guide for the use of **Valspodar** in in vitro studies involving ABCB1-overexpressing cell lines. Detailed protocols for assessing the reversal of multidrug resistance, determining cytotoxicity, and evaluating drug accumulation are provided, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

# Mechanism of Action of Valspodar

**Valspodar** functions by directly interacting with the ABCB1 transporter. This interaction is believed to occur at the drug-binding site, thereby competitively inhibiting the binding and



# Methodological & Application

Check Availability & Pricing

subsequent efflux of chemotherapeutic substrates. This leads to an increased intracellular accumulation of the anticancer drug, allowing it to reach its therapeutic target and induce cytotoxicity in resistant cells.





Click to download full resolution via product page

Caption: Mechanism of Valspodar-mediated inhibition of ABCB1.



# **Data Presentation**

Table 1: In Vitro Efficacy of Valspodar in Reversing

**ABCB1-Mediated Multidrug Resistance** 

| Cell Line                       | Chemoth<br>erapeutic<br>Agent | IC50<br>without<br>Valspoda<br>r (nM) | IC50 with<br>Valspoda<br>r (nM) | Valspoda<br>r<br>Concentr<br>ation (µM) | Fold<br>Reversal     | Referenc<br>e              |
|---------------------------------|-------------------------------|---------------------------------------|---------------------------------|-----------------------------------------|----------------------|----------------------------|
| DU145<br>DTXR                   | Docetaxel                     | 388                                   | ~5.9                            | 0.05<br>(Elacridar)                     | ~65.8                | [7]                        |
| PC-3<br>DTXR                    | Docetaxel                     | 305                                   | ~8.2                            | 0.05<br>(Elacridar)                     | ~37.2                | [7]                        |
| MDA-MB-<br>435mdr               | NSC<br>279836                 | >10 μM                                | 0.4 ± 0.02<br>μΜ                | Not<br>Specified                        | >25                  | MedChem<br>Express<br>Data |
| T47D/TAM<br>R-6                 | Doxorubici<br>n               | Not<br>Specified                      | Significantl<br>y<br>Decreased  | 0.25 - 0.75<br>μg/mL                    | Not<br>Quantified    | MedChem<br>Express<br>Data |
| Human<br>Osteosarco<br>ma Cells | Doxorubici<br>n               | Resistant                             | Sensitive                       | Clinically<br>achievable                | Complete<br>Reversal | [1]                        |

Note: Data for Elacridar, another potent ABCB1 inhibitor, is included to provide a comparative context for the reversal of resistance.

# Experimental Protocols Assessment of Cytotoxicity and Reversal of Resistance (MTT Assay)

This protocol is designed to determine the cytotoxic effects of a chemotherapeutic agent in the presence and absence of **Valspodar** and to quantify the reversal of resistance.

Materials:



- ABCB1-overexpressing and parental (sensitive) cell lines
- Complete cell culture medium
- Valspodar (PSC 833)
- Chemotherapeutic agent of interest
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
- 96-well plates
- Multichannel pipette
- · Microplate reader

#### Procedure:

- Cell Seeding:
  - Harvest and count cells.
  - Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.
  - Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Drug Treatment:
  - Prepare serial dilutions of the chemotherapeutic agent in culture medium.
  - Prepare a stock solution of Valspodar in an appropriate solvent (e.g., DMSO) and dilute it
    in culture medium to the desired final concentrations. It is crucial to first determine a nontoxic concentration of Valspodar.



- Add 50 μL of the chemotherapeutic agent dilutions to the appropriate wells.
- Add 50 μL of the Valspodar solution (or vehicle control) to the appropriate wells. The final volume in each well should be 200 μL.
- Include wells with cells and medium only (no drug, no **Valspodar**) as a negative control and wells with medium only as a blank.
- Incubate the plate for 48-72 hours at 37°C.
- MTT Addition and Incubation:
  - After the incubation period, add 20 μL of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Absorbance Reading:
  - Carefully remove the medium from the wells.
  - $\circ\,$  Add 150  $\mu L$  of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
  - Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank wells from all other readings.
  - Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
  - Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.



The Fold Reversal (FR) is calculated as: FR = IC50 of chemotherapeutic agent alone /
 IC50 of chemotherapeutic agent + Valspodar.





Click to download full resolution via product page

Caption: Workflow for the MTT cytotoxicity assay.

# Assessment of ABCB1 Function (Rhodamine 123 Efflux Assay)

This protocol measures the efflux activity of ABCB1 by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123. Inhibition of ABCB1 by **Valspodar** will lead to increased intracellular fluorescence.

#### Materials:

- ABCB1-overexpressing and parental cell lines
- Complete cell culture medium
- Valspodar (PSC 833)
- Rhodamine 123
- Propidium Iodide (PI) for viability staining (optional)
- Flow cytometer or fluorescence plate reader
- 96-well plates (black-walled for fluorescence reading) or FACS tubes

#### Procedure:

- Cell Preparation:
  - Harvest cells and adjust the cell density to 1 x 10<sup>6</sup> cells/mL in culture medium.
- Inhibitor Pre-incubation:
  - Aliquot the cell suspension into FACS tubes or wells of a black-walled 96-well plate.



- Add Valspodar at the desired concentration (and a vehicle control) to the respective tubes/wells.
- Incubate for 30 minutes at 37°C.
- Rhodamine 123 Loading:
  - Add Rhodamine 123 to a final concentration of 50-200 ng/mL.[3]
  - Incubate for 30-60 minutes at 37°C, protected from light.[10]
- Efflux:
  - Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.
  - Resuspend the cell pellet in fresh, pre-warmed medium (containing Valspodar or vehicle control).
  - Incubate at 37°C for 30-90 minutes to allow for drug efflux.[10]
- · Data Acquisition:
  - Place the samples on ice to stop the efflux.
  - Analyze the intracellular fluorescence using a flow cytometer (typically on the FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[9]
  - If using flow cytometry, PI can be added to exclude dead cells.
- Data Analysis:
  - Calculate the mean fluorescence intensity (MFI) for each sample.
  - Compare the MFI of Valspodar-treated cells to the vehicle-treated control in the ABCB1overexpressing cell line. An increase in MFI indicates inhibition of efflux.
  - The parental cell line should exhibit high fluorescence with or without Valspodar, serving as a positive control for accumulation.





Click to download full resolution via product page

Caption: Workflow for the Rhodamine 123 efflux assay.

# **Determination of ABCB1 Expression (Western Blot)**



This protocol is used to confirm and compare the expression levels of ABCB1 protein in different cell lines.

#### Materials:

- Cell lysates from ABCB1-overexpressing and parental cell lines
- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against ABCB1/P-glycoprotein (e.g., C219)
- Loading control primary antibody (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Protein Extraction:
  - Lyse the cells in RIPA buffer containing protease inhibitors.
  - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:



- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Note: For optimal detection of ABCB1, some protocols recommend avoiding boiling the sample after lysis.[2]
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-ABCB1 antibody (e.g., at a 1:500-1:1000 dilution) overnight at 4°C.[2]
  - Wash the membrane three times with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate.
  - Capture the signal using an imaging system.
  - Strip the membrane and re-probe for a loading control to ensure equal protein loading.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the ABCB1 band intensity to the loading control.
  - Compare the normalized ABCB1 expression levels between the resistant and parental cell lines.



# Conclusion

**Valspodar** is a valuable tool for investigating and overcoming ABCB1-mediated multidrug resistance in vitro. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of **Valspodar** in sensitizing resistant cancer cells to various chemotherapeutic agents. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanisms of drug resistance and the potential of ABCB1 inhibitors in cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Reversal of multidrug-resistance using Valspodar (PSC 833) and doxorubicin in osteosarcoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P glycoprotein antibody (22336-1-AP) | Proteintech [ptglab.com]
- 3. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Phase I trial of the ABCB1 inhibitor, oral valspodar, in combination with paclitaxel in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing Valspodar in ABCB1 Overexpressing Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684362#using-valspodar-in-abcb1-overexpressing-cell-lines]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com